molecular formula C6H13O8P B1201913 2-DEOXY-D-GLUCOSE-6-PHOSPHATE CAS No. 3573-50-0

2-DEOXY-D-GLUCOSE-6-PHOSPHATE

Cat. No.: B1201913
CAS No.: 3573-50-0
M. Wt: 244.14 g/mol
InChI Key: MBPFNOMGYSRGQZ-PBXRRBTRSA-N
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Description

2-DEOXY-D-GLUCOSE-6-PHOSPHATE is an organic compound belonging to the class of monoalkyl phosphates. It is a derivative of 2-deoxy-D-glucose, where the hydroxyl group at the 6th position is replaced by a phosphate group. This compound is significant in various biochemical and medical research fields due to its unique properties and applications.

Synthetic Routes and Reaction Conditions:

    From Glucal Derivatives: One common method involves the use of glucal derivatives. The synthesis starts with the protection of hydroxyl groups followed by selective deoxygenation at the 2-position. The final step involves phosphorylation at the 6th position using phosphorylating agents like phosphorus oxychloride.

    From D-glucose: Another method involves the direct phosphorylation of 2-deoxy-D-glucose. This can be achieved by reacting 2-deoxy-D-glucose with phosphorylating agents under controlled conditions to yield this compound.

Industrial Production Methods: Industrial production typically involves large-scale synthesis using the above methods with optimizations for yield and purity. The process may include steps like crystallization and purification to ensure the final product meets industrial standards.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

    Substitution: The compound can participate in substitution reactions where the phosphate group can be replaced by other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

2-DEOXY-D-GLUCOSE-6-PHOSPHATE has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Studied for its role in metabolic pathways and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic applications, including its role as an inhibitor of glycolysis in cancer research.

    Industry: Utilized in the production of biochemical reagents and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The compound exerts its effects primarily through its interaction with metabolic pathways. It is phosphorylated by hexokinase to form 2-deoxy-D-arabino-hexose 6-(dihydrogen phosphate), which cannot be further metabolized by phosphoglucose isomerase. This inhibition of glycolysis leads to a decrease in ATP production, affecting cellular energy metabolism. The compound also influences various molecular targets and pathways involved in cell survival and proliferation.

Comparison with Similar Compounds

    2-Deoxy-D-glucose: A glucose analog that inhibits glycolysis by blocking the action of hexokinase.

    2-Deoxy-D-arabino-hexose propylene dithioacetal: Another derivative of 2-deoxy-D-glucose with different functional groups.

Uniqueness: 2-DEOXY-D-GLUCOSE-6-PHOSPHATE is unique due to its specific phosphorylation at the 6th position, which imparts distinct biochemical properties. Unlike 2-deoxy-D-glucose, which is primarily used as a glycolysis inhibitor, this compound has broader applications in biochemical research and industrial processes.

Properties

IUPAC Name

[(2R,3S,4R)-2,3,4-trihydroxy-6-oxohexyl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13O8P/c7-2-1-4(8)6(10)5(9)3-14-15(11,12)13/h2,4-6,8-10H,1,3H2,(H2,11,12,13)/t4-,5-,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBPFNOMGYSRGQZ-PBXRRBTRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C=O)C(C(C(COP(=O)(O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C=O)[C@H]([C@@H]([C@@H](COP(=O)(O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40957140
Record name 2-Deoxy-6-O-phosphonohexose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40957140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3573-50-0
Record name Deoxyglucose 6-phosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3573-50-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Deoxyglucose-6-phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003573500
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Deoxy-6-O-phosphonohexose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40957140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-DEOXY-GLUCOSE-6-PHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZFR70WJ2SL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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